Product packaging for 1-Cyclopentylpiperazin-2-one(Cat. No.:CAS No. 59702-17-9)

1-Cyclopentylpiperazin-2-one

Cat. No.: B1299508
CAS No.: 59702-17-9
M. Wt: 168.24 g/mol
InChI Key: ARBQQMHPEQJNID-UHFFFAOYSA-N
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Description

Significance of Lactam Structures in Biologically Active Molecules

Lactams, which are cyclic amides, are integral to a wide range of biologically active compounds, including notable examples like the anticancer alkaloid (-)-agelastatin A and the antihelmintic drug praziquantel. dicp.ac.cnrsc.org The piperazin-2-one (B30754) structure, a specific type of lactam, is a recurring motif in many small-molecule drugs and bioactive natural products. dicp.ac.cnrsc.org The constrained conformation of the lactam ring can be crucial for precise interactions with biological targets. Furthermore, piperazin-2-ones can serve as central components in conformationally restricted peptides, aiding in the discovery of new peptidomimetic drugs. dicp.ac.cnrsc.org The synthesis of chiral piperazin-2-ones is a significant area of research, with methods like palladium-catalyzed asymmetric hydrogenation being developed to create enantiomerically pure compounds for medicinal investigation. dicp.ac.cn

Overview of Cyclopentyl-Substituted Heterocycles in Contemporary Research

The inclusion of a cyclopentyl group in heterocyclic compounds is a strategic approach in modern chemical research. fiveable.me This five-membered carbocyclic ring can significantly influence a molecule's physical and chemical properties, including its three-dimensional structure and conformational preferences. fiveable.me These changes are critical for understanding and optimizing the biological activities and interactions of these compounds. fiveable.me The cyclopentyl moiety can impact a molecule's lipophilicity, which in turn affects its membrane permeability and how it interacts with biological targets. ontosight.ai For instance, the cyclopentyl group has been used as a protective group in chemical synthesis due to its stability under various reaction conditions and its cleavability under specific acidic conditions. tandfonline.com In drug discovery, varying the cyclopentyl group has been a strategy to improve potency and reduce lipophilicity in lead compounds. researchgate.net

Scope and Research Potential of 1-Cyclopentylpiperazin-2-one

This compound (CAS No. 59702-17-9) is a compound that combines the piperazin-2-one scaffold with a cyclopentyl substituent. bldpharm.comepa.gov This specific combination holds considerable potential for creating new molecules with diverse biological activities. The cyclopentyl group at the N1 position can influence the compound's lipophilicity and how it is absorbed and distributed in a biological system. ontosight.ai

The piperazin-2-one core provides multiple sites for further chemical modification, making it an attractive starting point for developing libraries of new compounds. Derivatives of this compound have been explored for various therapeutic applications. For example, a derivative has been identified as a component in potential CCR2 antagonists, which are of interest for treating inflammatory diseases. scbt.com Another complex derivative, 4-(1-chloro-6-methoxy-imidazo[2,1-b] dicp.ac.cnbenzothiazole-2-carbonyl)-1-cyclopentyl-piperazin-2-one, has been noted for its potential in life sciences due to its complex ring structure which suggests possible antimicrobial, anticancer, or neuroprotective effects. ontosight.ai The versatility of the 1-cyclopentylpiperazine (B42781) structure, a related compound, as a building block in the synthesis of pharmaceuticals, particularly for neurological disorders, further underscores the research potential of its derivatives. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O B1299508 1-Cyclopentylpiperazin-2-one CAS No. 59702-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9-7-10-5-6-11(9)8-3-1-2-4-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBQQMHPEQJNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360637
Record name 1-cyclopentylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59702-17-9
Record name 1-cyclopentylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1 Cyclopentylpiperazin 2 One

Direct Synthesis Routes to 1-Cyclopentylpiperazin-2-one

The direct synthesis of this compound can be envisioned through several pathways, primarily involving the formation of the six-membered heterocyclic ring via intramolecular cyclization.

Synthesis from tert-Butyl 2-(2-bromo-N-cyclopentylacetamido)ethylcarbamate

A primary route to this compound involves the intramolecular cyclization of a linear precursor, tert-Butyl 2-(2-bromo-N-cyclopentylacetamido)ethylcarbamate. This method relies on the formation of a key amide bond followed by an intramolecular nucleophilic substitution to construct the piperazin-2-one (B30754) ring.

The synthesis would commence with the acylation of N-Boc-ethylenediamine with a suitable cyclopentyl-containing acyl halide, such as 2-bromo-N-cyclopentylacetyl bromide. The resulting intermediate, tert-Butyl 2-(2-bromo-N-cyclopentylacetamido)ethylcarbamate, possesses both the nucleophile (the nitrogen of the ethylamine (B1201723) backbone after deprotection) and the electrophile (the carbon bearing the bromine atom) required for cyclization.

The crucial cyclization step is typically preceded by the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The resulting primary amine can then undergo an intramolecular N-alkylation. This reaction is generally promoted by a non-nucleophilic base to neutralize the generated hydrobromic acid and facilitate the ring closure.

A plausible reaction scheme is depicted below:

Step 1: Deprotection

Starting Material: tert-Butyl 2-(2-bromo-N-cyclopentylacetamido)ethylcarbamate

Reagent: Trifluoroacetic acid (TFA)

Solvent: Dichloromethane (DCM)

Product: 2-(2-bromo-N-cyclopentylacetamido)ethan-1-aminium trifluoroacetate (B77799)

Step 2: Intramolecular Cyclization

Starting Material: 2-(2-bromo-N-cyclopentylacetamido)ethan-1-aminium trifluoroacetate

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)

Solvent: A polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF)

Product: this compound

The following interactive table outlines the key parameters for this synthetic approach.

ParameterDescription
Starting Material tert-Butyl 2-(2-bromo-N-cyclopentylacetamido)ethylcarbamate
Deprotection Reagent Trifluoroacetic acid (TFA)
Cyclization Base Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM) for deprotection; Acetonitrile or DMF for cyclization
Key Transformation Intramolecular N-alkylation

Alternative Synthetic Strategies for Piperazin-2-one Ring Formation

Beyond the specific route mentioned above, several other strategies exist for the formation of the piperazin-2-one ring, which could be adapted for the synthesis of this compound. These methods often offer advantages in terms of efficiency, atom economy, and substrate scope.

One such approach is a cascade double nucleophilic substitution . This methodology can involve a metal-promoted transformation utilizing a chloro allenylamide, a primary amine (in this case, cyclopentylamine), and an aryl iodide to construct the piperazin-2-one core in a one-pot process, forming multiple bonds in a single operation. researchgate.netthieme-connect.comthieme.de

Another versatile method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols . This technique provides access to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org For the synthesis of this compound, a suitably substituted pyrazin-2-ol precursor would be required.

Furthermore, reductive amination of a suitable keto-amine precursor followed by cyclization represents a viable pathway. For instance, the reaction of an N-cyclopentyl-substituted amino acid ester with a suitable aldehyde or ketone, followed by reductive cyclization, could yield the desired product.

Exploration of Convergent and Divergent Synthesis Approaches

The synthesis of this compound and its analogs can be approached using both convergent and divergent strategies, which are particularly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

A convergent synthesis would involve the preparation of two or more key fragments that are then combined in the final stages to form the target molecule. For this compound, a convergent approach could involve the synthesis of an activated piperazin-2-one core and its subsequent reaction with a cyclopentyl-containing electrophile. This allows for the late-stage introduction of the cyclopentyl group.

Conversely, a divergent synthesis would start from a common intermediate that can be elaborated into a variety of target molecules. In this context, a common piperazin-2-one precursor could be synthesized and then subjected to various N-alkylation or N-arylation reactions to produce a library of N-substituted piperazin-2-ones, including the target this compound. This approach is efficient for generating structural diversity from a single starting point. For example, starting from a protected piperazin-2-one, reaction with cyclopentyl bromide would yield the desired product, while reaction with other alkyl or aryl halides would produce a range of analogs.

Optimization of Reaction Conditions and Yields for this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. For the intramolecular cyclization route described in section 2.1.1, several parameters can be systematically varied.

Base: The choice of base is critical. A strong, non-nucleophilic base is preferred to promote deprotonation of the amine without competing in the alkylation reaction. Bases such as potassium carbonate, cesium carbonate, or hindered organic amines like DIPEA are suitable candidates. The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The solvent can influence the solubility of the reactants and the rate of the Sₙ2 cyclization. Polar aprotic solvents like DMF, acetonitrile, or DMSO are generally effective for such reactions as they can solvate the cation while leaving the nucleophile relatively free.

Temperature: The reaction temperature affects the rate of cyclization. Higher temperatures can accelerate the reaction but may also lead to the formation of side products. The optimal temperature is typically determined empirically.

Concentration: The reaction is an intramolecular process, and thus, performing the reaction under high dilution conditions can favor the desired ring closure over potential intermolecular side reactions.

The following interactive table illustrates a hypothetical optimization of the cyclization step.

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Acetonitrile6065
2K₂CO₃DMF6072
3Cs₂CO₃Acetonitrile6075
4Cs₂CO₃DMF8085
5DIPEAAcetonitrile8078

Catalytic Systems and Mechanistic Investigations in Synthesis

The synthesis of piperazin-2-ones can be significantly enhanced through the use of catalytic systems. Transition metal catalysts, particularly those based on palladium, have been employed in various synthetic strategies.

For instance, palladium-catalyzed cross-coupling reactions can be used to construct the piperazin-2-one backbone or to introduce substituents. Palladium-catalyzed asymmetric allylic alkylation has been developed for the enantioselective synthesis of α-substituted piperazin-2-ones. nih.govnih.gov While not directly applicable to the N-alkylation with a cyclopentyl group, this highlights the utility of palladium catalysis in piperazin-2-one chemistry.

Mechanistic investigations into the formation of the piperazin-2-one ring primarily focus on the key bond-forming steps. In the case of the intramolecular cyclization of 2-(2-bromo-N-cyclopentylacetamido)ethan-1-amine, the mechanism is a classical Sₙ2 reaction. The deprotected primary amine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom, with bromide acting as the leaving group. The reaction proceeds through a cyclic transition state, leading to the formation of the six-membered ring.

More complex, metal-catalyzed reactions, such as the cascade double nucleophilic substitution, involve intricate catalytic cycles. These can include steps like oxidative addition, migratory insertion, and reductive elimination, with the metal center playing a crucial role in orchestrating the bond-forming events. thieme-connect.com

Spectroscopic and Structural Characterization of 1 Cyclopentylpiperazin 2 One

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete picture of the atomic connectivity and spatial arrangement of 1-Cyclopentylpiperazin-2-one can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the cyclopentyl ring and the piperazin-2-one (B30754) core.

The protons on the cyclopentyl ring would likely appear as a series of multiplets in the upfield region of the spectrum, typically between 1.5 and 2.0 ppm, due to complex spin-spin coupling between the non-equivalent methylene protons. The single methine proton directly attached to the nitrogen atom (N1) would be expected to resonate further downfield, likely in the range of 2.5 to 3.0 ppm, as a result of the deshielding effect of the adjacent nitrogen.

The protons of the piperazin-2-one ring are also expected to show distinct chemical shifts. The methylene protons adjacent to the carbonyl group (C3) would likely appear as a triplet around 3.3-3.5 ppm. The methylene protons at the C5 and C6 positions of the piperazine (B1678402) ring would also give rise to signals in the 2.8-3.2 ppm region, likely as triplets or more complex multiplets due to coupling with each other and the NH proton. The proton on the secondary amine (N4) would typically appear as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Cyclopentyl CH2.5 - 3.0Multiplet
Cyclopentyl CH₂1.5 - 2.0Multiplet
Piperazinone CH₂ (C3)3.3 - 3.5Triplet
Piperazinone CH₂ (C5)2.8 - 3.2Multiplet
Piperazinone CH₂ (C6)2.9 - 3.3Multiplet
Piperazinone NH (N4)VariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. The ¹³C NMR spectrum of this compound would be expected to show a distinct peak for each unique carbon atom.

The most downfield signal would correspond to the carbonyl carbon (C2) of the piperazin-2-one ring, typically appearing in the range of 165-175 ppm. The methine carbon of the cyclopentyl group attached to the nitrogen would be found around 60-70 ppm. The methylene carbons of the cyclopentyl ring would resonate in the upfield region, between 20 and 40 ppm. The methylene carbons of the piperazin-2-one ring would be expected in the 40-55 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C2)165 - 175
Cyclopentyl CH60 - 70
Piperazinone CH₂ (C3)45 - 55
Piperazinone CH₂ (C5)40 - 50
Piperazinone CH₂ (C6)40 - 50
Cyclopentyl CH₂20 - 40

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in confirming the connectivity within the cyclopentyl ring and the piperazin-2-one ring. For instance, cross-peaks would be expected between the methine proton of the cyclopentyl group and its adjacent methylene protons. Similarly, correlations would be seen between the methylene protons at C5 and C6 of the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected from the cyclopentyl methine proton to the C3 and C5 carbons of the piperazin-2-one ring, confirming the point of attachment.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the C=O (amide) stretching vibration would be expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazin-2-one ring would likely appear as a moderate band in the 3200-3400 cm⁻¹ region. The C-H stretching vibrations of the aliphatic cyclopentyl and piperazinone methylene groups would be observed as a series of bands between 2850 and 3000 cm⁻¹. C-N stretching vibrations would be expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HStretching3200 - 3400
C-H (aliphatic)Stretching2850 - 3000
C=O (amide)Stretching1650 - 1680
C-NStretching1000 - 1200

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands. The C-H stretching vibrations of the cyclopentyl and piperazine rings would be prominent in the 2800-3000 cm⁻¹ region. The amide C=O stretch would also be observable, though typically weaker than in the IR spectrum. The fingerprint region below 1500 cm⁻¹ would contain a series of bands corresponding to C-C stretching and various bending and deformation modes of the entire molecular skeleton, providing a unique fingerprint for the compound.

Table 4: Predicted Raman Shifts for this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)
C-H (aliphatic)Stretching2800 - 3000
C=O (amide)Stretching1640 - 1670
C-CSkeletal Vibrations800 - 1200

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to accurately determine the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is established as C₉H₁₆N₂O. The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, is 168.12626 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass measurement that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy provides unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.

The table below summarizes the key data points for the HRMS analysis of this compound.

ParameterValue
Molecular Formula C₉H₁₆N₂O
Theoretical Exact Mass 168.12626 Da
Expected Ion (M+H)⁺ 169.13354 Da

This interactive table outlines the theoretical data used in confirming the molecular formula of this compound via HRMS.

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a search of publicly available scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, a detailed experimental analysis of its solid-state structure, including specific bond lengths and angles, cannot be provided.

Were such data available, it would offer invaluable insights into the molecule's structure. Specifically, X-ray crystallography would elucidate:

The conformation of the piperazin-2-one ring (e.g., chair, boat, or twist-boat).

The orientation of the cyclopentyl group relative to the piperazine ring.

The intermolecular interactions, such as hydrogen bonding, that govern the crystal packing arrangement.

This information is crucial for understanding the compound's physical properties and its interactions in a biological context.

Computational Chemistry and Theoretical Studies of 1 Cyclopentylpiperazin 2 One

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in determining the optimized molecular geometry of 1-Cyclopentylpiperazin-2-one. jddtonline.info These calculations are typically performed using a basis set such as 6-311++G(d,p) to provide a balance between computational cost and accuracy. dntb.gov.ua The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to the most stable three-dimensional arrangement of its atoms. This is achieved by systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

Parameter Bond/Angle Value
Bond Length C=O 1.23 Å
C-N (amide) 1.35 Å
N-C (ring) 1.47 Å
C-C (ring) 1.53 Å
N-C (cyclopentyl) 1.48 Å
Bond Angle O=C-N 122°
C-N-C (amide) 118°
C-N-C (ring) 115°

Note: The values in this table are representative and based on DFT calculations for similar structures. Actual values may vary depending on the specific computational method and basis set used.

Conformational Analysis of the Piperazin-2-one (B30754) Ring System and Cyclopentyl Moiety

The conformational landscape of this compound is primarily defined by the flexibility of the piperazin-2-one ring and the orientation of the cyclopentyl substituent.

Energetic Landscape of Conformers

The piperazin-2-one ring, being a six-membered heterocycle, can adopt several conformations, including the chair, boat, and twist-boat forms. nih.gov Computational studies have shown that for piperazine (B1678402) rings, the chair conformation is generally the most thermodynamically stable. nih.gov The presence of the carbonyl group and the cyclopentyl substituent in this compound introduces additional complexity to this landscape.

The cyclopentyl ring itself is not planar and undergoes pseudorotation, leading to various envelope and twist conformations. The coupling of the piperazin-2-one ring conformations with the cyclopentyl group's orientation (axial vs. equatorial) results in a complex potential energy surface. Quantum chemical calculations are essential to map this energetic landscape and identify the global minimum energy conformer as well as the energy barriers between different conformations.

Table 2: Relative Energies of this compound Conformers (Theoretical)

Conformation (Piperazin-2-one Ring) Cyclopentyl Position Relative Energy (kcal/mol)
Chair Equatorial 0.00
Chair Axial 2.5
Twist-Boat - 5.8

Note: These are hypothetical energy values illustrating the expected stability trend. The actual energy differences depend on the specific computational model.

Influence of Substituents on Conformational Preferences

The cyclopentyl group at the N1 position significantly influences the conformational preferences of the piperazin-2-one ring. Generally, bulky substituents on six-membered rings prefer to occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions). acs.org Therefore, the conformer with the cyclopentyl group in an equatorial position on a chair-shaped piperazin-2-one ring is expected to be the most stable. acs.org

The presence of the lactam functionality (the -C(=O)-NH- group) within the piperazin-2-one ring also impacts its geometry. The partial double bond character of the amide C-N bond can lead to a flattening of the ring in that region compared to a standard piperazine ring.

Simulation of Vibrational Spectra and Band Assignments

Theoretical vibrational spectra (infrared and Raman) of this compound can be simulated using the harmonic frequency calculations derived from DFT. researchgate.net These simulations provide a powerful tool for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands. mdpi.com The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net

The simulated spectrum of this compound would exhibit characteristic peaks corresponding to the vibrations of its functional groups. For instance, the C=O stretching vibration of the amide group is expected to appear as a strong band in the infrared spectrum. Other key vibrations include the N-H stretching and bending modes, C-N stretching of the ring, and various C-H stretching and bending modes of the cyclopentyl group.

Table 3: Calculated Vibrational Frequencies and Assignments for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
N-H Stretch 3450 Amide N-H stretching
C-H Stretch (cyclopentyl) 2950-2850 Symmetric and asymmetric C-H stretching
C=O Stretch 1680 Amide I band
N-H Bend 1550 Amide II band
CH₂ Scissoring (cyclopentyl) 1460 Bending mode of cyclopentyl CH₂ groups

Note: These are representative frequencies. The exact values and assignments would be based on a detailed potential energy distribution (PED) analysis from a specific DFT calculation.

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and chemical properties. Computational chemistry provides valuable tools to analyze this structure.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. jddtonline.info A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. DFT calculations are widely used to determine the energies of the HOMO and LUMO and thus the HOMO-LUMO gap. jddtonline.info

Table 4: Calculated Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -0.8

Note: These are hypothetical values based on typical ranges for similar organic molecules. The actual energies are dependent on the computational level of theory.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity. The MEP surface of this compound illustrates the regions of positive, negative, and neutral electrostatic potential, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack.

The analysis of the MEP surface for similar piperazine derivatives often reveals key features. For instance, in related compounds, the most negative potential is typically localized around the oxygen atom of the carbonyl group, indicating its high electrophilicity and propensity to act as a hydrogen bond acceptor. Conversely, the regions around the hydrogen atoms of the piperazine ring and the cyclopentyl group generally exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction.

While specific experimental or detailed theoretical studies on the MEP of this compound are not extensively documented in publicly available literature, computational methods such as Density Functional Theory (DFT) are commonly employed for such analyses. These studies would typically involve optimizing the molecular geometry of the compound and then calculating the electrostatic potential at the surface.

A theoretical MEP analysis would provide a visual representation of the charge distribution, often color-coded where red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential). Green and yellow areas represent intermediate potential values. For this compound, one would anticipate a significant negative potential (red) around the carbonyl oxygen and positive potentials (blue) near the N-H proton of the piperazine ring, if present, and the hydrogens of the cyclopentyl group.

Interactive Data Table: Predicted Electrostatic Potential Regions

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Carbonyl OxygenHighly NegativeElectrophilic Attack / Hydrogen Bond Acceptor
Piperazine N-H ProtonPositiveNucleophilic Attack / Hydrogen Bond Donor
Cyclopentyl HydrogensSlightly PositiveWeak Nucleophilic Interaction
Piperazine Ring NitrogenSlightly NegativePotential for Protonation

Theoretical Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Coupling Constants)

Theoretical prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, is a powerful method for structural elucidation and confirmation. nih.gov Computational methods, particularly DFT, are frequently used to calculate these parameters with a high degree of accuracy. researchgate.net

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be instrumental in assigning the signals observed in experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such predictions. researchgate.net These calculations are typically performed on the optimized geometry of the molecule in a simulated solvent environment to mimic experimental conditions. nih.gov

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For example, the protons on the cyclopentyl ring adjacent to the nitrogen atom would be expected to have a different chemical shift compared to those further away due to the electron-withdrawing nature of the nitrogen. Similarly, the carbon atom of the carbonyl group is expected to show a characteristic downfield shift in the ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

Below is an illustrative table of what predicted NMR chemical shifts for this compound might look like, based on general principles and data for similar structures. Actual values would require specific computational studies.

AtomPredicted ¹³C Chemical Shift (ppm)Attached Proton(s)Predicted ¹H Chemical Shift (ppm)
C=O~170--
C (Cyclopentyl, C1')~60H1'~3.0
C (Piperazine, C3)~55H3a, H3b~3.2
C (Piperazine, C5)~45H5a, H5b~2.8
C (Piperazine, C6)~45H6a, H6b~2.9
C (Cyclopentyl, C2'/C5')~30H2'/H5'~1.5-1.8
C (Cyclopentyl, C3'/C4')~25H3'/H4'~1.4-1.7

Chemical Reactivity and Transformation Studies of 1 Cyclopentylpiperazin 2 One

N-Alkylation and Acylation Reactions on the Piperazin-2-one (B30754) Nitrogen

The presence of a secondary amine in the piperazin-2-one ring provides a nucleophilic center for the introduction of various substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom at position 4 can be readily alkylated using a variety of electrophilic reagents. Standard methodologies, such as reaction with alkyl halides (chlorides, bromides, and iodides) in the presence of a base like potassium carbonate or triethylamine (B128534), are commonly employed. researchgate.net Another effective method is reductive amination, which involves the reaction of the piperazinone with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. nih.govrsc.org This latter approach is particularly useful for introducing a wider range of alkyl groups, including those with more complex structures. For the synthesis of N-aryl derivatives, palladium-catalyzed methods like the Buchwald-Hartwig amination have proven to be highly effective, allowing for the coupling of the piperazinone with aryl halides. nih.govwikipedia.orgorganic-chemistry.org

Interactive Data Table: N-Alkylation Reactions of 1-Cyclopentylpiperazin-2-one

EntryAlkylating/Arylating AgentCatalyst/BaseReaction ConditionsProduct
1Benzyl bromideK₂CO₃Acetonitrile (B52724), reflux1-Cyclopentyl-4-benzylpiperazin-2-one
24-FluorobenzaldehydeNaBH(OAc)₃Dichloromethane (B109758), rt1-Cyclopentyl-4-(4-fluorobenzyl)piperazin-2-one
32-BromopyridinePd₂(dba)₃, RuPhosToluene, 100 °C1-Cyclopentyl-4-(pyridin-2-yl)piperazin-2-one

N-Acylation: The secondary amine of this compound can also undergo acylation to form the corresponding amides. This is typically achieved by reacting the piperazinone with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the acidic byproduct. These reactions are generally high-yielding and provide a straightforward route to a variety of N-acyl derivatives.

Interactive Data Table: N-Acylation Reactions of this compound

EntryAcylating AgentBaseSolventProduct
1Acetyl chlorideTriethylamineDichloromethane4-Acetyl-1-cyclopentylpiperazin-2-one
2Benzoyl chloridePyridineTetrahydrofuran4-Benzoyl-1-cyclopentylpiperazin-2-one
3Acetic anhydrideNoneNeat, heat4-Acetyl-1-cyclopentylpiperazin-2-one

Functionalization of the Cyclopentyl Moiety

The cyclopentyl group attached to the piperazinone ring is a saturated carbocycle, and its functionalization generally requires more forcing conditions compared to the reactions on the heterocyclic core.

One common approach for the functionalization of such saturated rings is through free-radical halogenation. wikipedia.org This process, typically initiated by UV light, can introduce a halogen atom (e.g., chlorine or bromine) onto the cyclopentyl ring. google.comyoutube.comyoutube.comyoutube.com The position of halogenation can be somewhat random, leading to a mixture of isomers, although there is a slight preference for substitution at secondary carbons. Once halogenated, the cyclopentyl group can undergo further transformations, such as nucleophilic substitution or elimination reactions, to introduce a variety of other functional groups.

More recently, advances in C-H activation chemistry have provided more selective methods for the functionalization of cycloalkanes. acs.org Palladium-catalyzed C(sp³)–H arylation, for instance, has been used to introduce aryl groups onto cyclopropanes and cyclobutanes, and similar methodologies could potentially be applied to the cyclopentyl ring of this compound. chemrxiv.orgrsc.org These reactions often employ a directing group to achieve high regioselectivity, and the nitrogen atoms of the piperazinone ring could potentially serve this role.

Interactive Data Table: Potential Functionalization of the Cyclopentyl Moiety

EntryReagentsReaction TypePotential Product(s)
1Br₂, UV lightFree-radical bromination1-(Bromocyclopentyl)piperazin-2-one (isomer mixture)
2Aryl iodide, Pd catalystC-H Arylation1-(Arylcyclopentyl)piperazin-2-one

Ring-Opening and Ring-Expansion Reactions

The lactam (cyclic amide) functionality within the piperazin-2-one ring is susceptible to cleavage under certain conditions, leading to ring-opening reactions. For instance, hydrolysis of the amide bond can occur under either acidic or basic conditions, which would result in the formation of an amino acid derivative. This process, however, generally requires harsh conditions.

Ring-expansion reactions of piperazinones are less common but can be envisaged through specific synthetic strategies. For example, certain rearrangements, such as those involving the insertion of a carbene into a C-N bond, could potentially lead to the formation of a larger, seven-membered diazepanone ring system. wikipedia.org Another possibility involves the ring expansion of related aziridinium (B1262131) ylides, which has been shown to produce dehydropiperazines. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral piperazin-2-one derivatives is an active area of research, driven by the importance of such scaffolds in medicinal chemistry. nih.govrsc.orgresearchgate.net Several strategies can be envisioned for the stereoselective synthesis of derivatives of this compound.

One prominent approach is the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a dihydropyrazinone. dicp.ac.cnrsc.org The use of chiral metal catalysts, for example, those based on palladium or iridium, can induce high levels of enantioselectivity in the reduction of the C=C or C=N double bond, leading to the formation of a chiral piperazin-2-one.

Another powerful technique is the catalytic asymmetric allylic alkylation of a suitable piperazin-2-one enolate. This method allows for the introduction of a substituent at the α-position to the carbonyl group with high enantiomeric excess. nih.gov Furthermore, the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction and are then removed, is a classic and effective strategy for asymmetric synthesis.

Finally, one-pot asymmetric syntheses involving domino reactions, such as a Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization sequence, have been developed for the preparation of C3-substituted piperazin-2-ones with high enantioselectivity. acs.orgacs.org

Interactive Data Table: Strategies for Stereoselective Synthesis of Chiral this compound Derivatives

StrategyKey TransformationChiral SourcePotential Chiral Product
Asymmetric HydrogenationReduction of a dihydropyrazinone precursorChiral Pd or Ir catalystEnantiomerically enriched this compound
Asymmetric Allylic AlkylationAlkylation of the piperazinone enolateChiral ligand(R)- or (S)-3-allyl-1-cyclopentylpiperazin-2-one
Chiral AuxiliaryDiastereoselective alkylationChiral auxiliary attached to N4Diastereomerically pure intermediate, leading to enantiomerically pure product after auxiliary removal
Domino ReactionOne-pot multi-step synthesisChiral organocatalystEnantiomerically enriched C3-substituted derivative

Advanced Analytical Methodologies for Purity Assessment and Quantification of 1 Cyclopentylpiperazin 2 One

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography stands as a primary technique for the analysis of non-volatile and thermally labile compounds like 1-Cyclopentylpiperazin-2-one. The development of a robust HPLC method is paramount for separating the main compound from any process-related impurities or degradation products.

A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach for method development. The selection of a suitable stationary phase, such as a C18 or C8 column, is a critical first step, providing a non-polar surface for the separation of moderately polar compounds. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve adequate retention and resolution of this compound from its potential impurities. Gradient elution is often employed to ensure the timely elution of all components with good peak shapes. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance.

Method validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). For instance, a study on a piperazine (B1678402) derivative, Prochlorperazine Maleate, demonstrated strong linearity with a correlation coefficient (R²) of 0.999 over a concentration range of 100–150 µg/mL. japtronline.com The precision for such methods is typically expected to have a relative standard deviation (%RSD) of less than 2%, with recovery rates between 99% and 101% confirming accuracy. japtronline.com

Table 1: Illustrative HPLC Method Parameters and Validation Data for a Piperazinone Analog

ParameterValue
Chromatographic Conditions
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile: 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate1.0 mL/min
Detection Wavelength258 nm
Column Temperature30 °C
Injection Volume10 µL
Validation Data
Linearity (R²)0.999
Accuracy (% Recovery)99 - 101%
Precision (%RSD)< 2%
Limit of Detection (LOD)1.76 µg/mL
Limit of Quantification (LOQ)5.35 µg/mL

This data is representative and based on methods developed for structurally similar piperazine derivatives. japtronline.com

Gas Chromatography (GC) for Purity Profiling

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For the purity profiling of this compound, GC can be particularly useful for detecting volatile organic impurities, residual solvents, or certain thermally stable by-products from the synthesis process.

The development of a GC method involves the selection of an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane. The oven temperature program is optimized to ensure the separation of all volatile components. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. For compounds with nitrogen atoms, a nitrogen-phosphorus detector (NPD) can offer enhanced sensitivity and selectivity.

Validation of a GC method for purity analysis follows similar principles to HPLC validation, focusing on specificity, linearity, range, accuracy, and precision. A sensitive gas chromatographic method was developed for the determination of another piperazine derivative, Trelibet, in biological fluids, demonstrating a lower limit of detection of 1 ng/ml and a linear correlation of peak-area ratios to plasma concentrations between 1 and 1000 ng/ml. nih.gov

Table 2: Representative GC Method Parameters for the Analysis of a Piperazine Derivative

ParameterValue
Chromatographic Conditions
ColumnDimethylsilicone capillary column
Carrier GasNitrogen or Helium
Injector Temperature250 °C
DetectorNitrogen-Phosphorus Detector (NPD)
Oven ProgramInitial temp 150°C, ramp to 280°C at 10°C/min
Performance Data
Limit of Detection1 ng/mL
Linearity Range1 - 1000 ng/mL

This data is based on a method for a different piperazine derivative and serves as an example. nih.gov

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry provides an unparalleled level of specificity and sensitivity for the identification and quantification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is instrumental in the analysis of this compound, especially for identifying unknown impurities and degradation products. rsc.org LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. rsc.org Electrospray ionization (ESI) is a common ionization technique for polar molecules like piperazinones. The mass spectrometer can provide the molecular weight of the parent compound and its impurities. Tandem mass spectrometry (LC-MS/MS) can further provide structural information through fragmentation patterns, aiding in the definitive identification of unknown substances. nih.gov For quantitative purposes, LC-MS/MS operating in selected reaction monitoring (SRM) mode offers exceptional sensitivity and selectivity. A rapid, sensitive, and selective LC-MS/MS method for the detection of tandospirone (B1205299) and its active metabolite 1-[2-pyrimidyl]-piperazine in rat plasma has been described, showcasing the power of this technique. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile compounds. proquest.com In the context of this compound, GC-MS can be used to identify residual solvents, starting materials, and volatile by-products with high confidence. The mass spectrometer provides a unique fragmentation pattern for each compound, which acts as a chemical fingerprint, allowing for identification by comparison with spectral libraries. For novel impurities, the fragmentation pattern can be analyzed to elucidate the structure. Studies on disubstituted piperazine analogues have shown that GC-MS can effectively differentiate between regioisomers based on their mass spectral fragment ions. researchgate.net

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound

TechniquePrimary ApplicationIonization Method (Typical)Key Advantages
LC-MS Identification and quantification of non-volatile impurities and degradation products.Electrospray Ionization (ESI)High specificity, suitable for a wide range of polarities, structural elucidation with MS/MS.
GC-MS Identification and quantification of volatile and thermally stable impurities.Electron Ionization (EI)High sensitivity for volatile compounds, extensive spectral libraries for identification, structural information from fragmentation.

The synergistic use of these advanced analytical methodologies ensures a thorough characterization of the purity profile of this compound. The development and validation of these methods are critical for maintaining high-quality standards in the manufacturing of pharmaceuticals and their intermediates.

Medicinal Chemistry and Biological Relevance of Piperazin 2 One Derivatives Incorporating the 1 Cyclopentyl Moiety

Design and Synthesis of 1-Cyclopentylpiperazin-2-one Analogs for Biological Screening

The design of this compound analogs is often guided by established pharmacophore models of specific biological targets. The piperazin-2-one (B30754) core serves as a rigid scaffold, while the N-cyclopentyl group is introduced to fill hydrophobic regions of a target's active site, a strategy that has proven effective in enhancing potency and selectivity. Further diversity is typically introduced at the 4-position of the piperazine (B1678402) ring, allowing for the exploration of various substituents to optimize target engagement and physicochemical properties.

The synthesis of these analogs generally follows convergent chemical routes. A common method involves the initial preparation of the core this compound intermediate. This can be achieved through the cyclization of N-cyclopentylethylenediamine with an appropriate two-carbon building block, such as a haloacetyl halide. Alternatively, N-alkylation of a pre-formed piperazin-2-one with cyclopentyl bromide or a similar cyclopentylating agent under basic conditions provides a versatile route to the core structure. Once the this compound intermediate is secured, a library of analogs can be generated through various chemical transformations at the N4 position. These transformations include nucleophilic substitution, reductive amination, and amide coupling reactions, allowing for the introduction of a wide array of functional groups for biological screening.

Investigation into Potential Enzyme Inhibition Mechanisms

The rigid structure of the this compound scaffold makes it an attractive candidate for the development of enzyme inhibitors, where precise positioning of functional groups within an active site is critical for potency.

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The piperazin-2-one moiety has been incorporated into scaffolds targeting PI3K, particularly the delta (δ) isoform, which is primarily expressed in hematopoietic cells and is a key target in B-cell malignancies.

In the design of PI3Kδ inhibitors, the piperazin-2-one ring has been explored as a bioisostere of the more common piperazine or morpholine rings found in many established inhibitors. Structure-activity relationship (SAR) studies on related scaffolds, such as thieno[3,2-d]pyrimidines, have shown that incorporating a piperazinone moiety can lead to highly potent and selective inhibitors. polimi.it For instance, derivatives where the piperazinone is attached to the 6-position of a thieno[3,2-d]pyrimidine core have demonstrated superior potency for PI3Kδ compared to their piperazine counterparts. polimi.it

Table 1: PI3Kδ Inhibitory Activity of Representative Pyrazolopyrimidine Derivatives

Compound ID Core Structure R Group (on Piperazine) PI3Kδ IC50 (nM) PI3Kα IC50 (nM) Selectivity (α/δ)
Analog 1 Pyrazolo[1,5-a]pyrimidine Cyclopentyl 8 1060 132.5
Analog 2 Pyrazolo[1,5-a]pyrimidine Isopropyl 45 >60000 >1333
Analog 3 Pyrazolo[1,5-a]pyrimidine Cyclobutyl 12 2500 208.3

Data derived from studies on pyrazolo[1,5-a]pyrimidine scaffolds. nih.gov

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The N-cyclopentyl moiety has been successfully incorporated into potent CDK inhibitors. A notable example is found in a series of pyrido[2,3-d]pyrimidine-7-ones, a scaffold structurally related to piperazin-2-one.

In this series, an 8-cyclopentyl substituent was identified as optimal for activity against CDK4. The compound 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile demonstrated potent inhibition of CDK4 and induced apoptosis in tumor cells. acs.org The cyclopentyl group occupies the ribose-binding pocket of the ATP-binding site, a common feature for potent CDK inhibitors like Palbociclib. This research highlights the utility of the N-cyclopentyl group in achieving high-affinity binding to CDK4/6.

Table 2: CDK Inhibitory Profile of a Representative Pyrido[2,3-d]pyrimidin-7-one Analog

Compound ID Core Structure N-Substitution Target Kinase IC50 (nM)
Compound 7x Pyrido[2,3-d]pyrimidin-7-one 8-Cyclopentyl CDK4/Cyclin D1 11
Palbociclib Pyrido[2,3-d]pyrimidin-7-one N/A CDK4/Cyclin D1 11

Data derived from studies on pyrido[2,3-d]pyrimidin-7-one scaffolds. acs.org

Furthermore, studies on purine nucleobase analogs have shown that 9-cyclopentyl derivatives containing a piperazine moiety exhibit significant anticancer activity, with mechanisms that involve the inhibition of kinases such as c-Src, which in turn regulates the Cyclin E-Cdk2 complex. acs.org This further supports the potential for cyclopentyl-piperazine containing structures to function as effective CDK inhibitors.

Receptor Binding Studies and Pharmacological Target Identification of Derivatives

The piperazine ring is a well-known pharmacophore for a multitude of G-protein coupled receptors (GPCRs), particularly those for neurotransmitters. The introduction of a 1-cyclopentyl-piperazin-2-one scaffold allows for systematic exploration of receptor binding and function.

Arylpiperazine derivatives are among the most extensively studied classes of ligands for serotonin (5-HT) and dopamine (D) receptors, forming the basis of many antipsychotic and antidepressant drugs. The piperazine nitrogen atom typically forms a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of these receptors.

While direct studies on this compound are not prevalent, research on structurally similar arylpiperazine derivatives provides valuable insights into their potential receptor interactions. A series of arylpiperazines designed as multi-target ligands demonstrated varying affinities for serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors. acs.org The nature of the substituent on the piperazine ring significantly influences the binding profile. The substitution of a cyclopentyl group on the piperazin-2-one nitrogen would be expected to influence the orientation of the entire molecule within the binding pocket, potentially altering selectivity across different receptor subtypes. Molecular docking studies of related ligands show the piperazine moiety forming a crucial hydrogen bond with the conserved aspartate residue, while other parts of the molecule engage with hydrophobic and aromatic pockets within the receptor. acs.org

Table 3: Receptor Binding Affinities (Ki, nM) of Representative Arylpiperazine Analogs

Compound ID 5-HT1A 5-HT2A 5-HT7 D2
Analog 8b 12.0 12.0 33.0 1.8
Analog 9b 4.1 1.1 1.7 >10,000
Analog 10b 2.5 1.2 1.1 >10,000
Analog 12a 10.0 1.4 14.0 1.4

Data derived from studies on arylpiperazine scaffolds. acs.org

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. H3R antagonists are being investigated for the treatment of various neurological disorders, including cognitive impairments and sleep disorders. The piperazine scaffold is a common feature in many non-imidazole H3R antagonists. nih.gov

Studies comparing piperazine and piperidine derivatives as H3R ligands have shown that the choice of the heterocyclic ring is a critical determinant of activity. nih.gov For example, in one series of compounds, replacing a piperazine ring with a piperidine ring dramatically increased affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor. nih.gov This highlights the sensitivity of receptor binding to the structure of the basic amine core. The introduction of a lactam functionality, as in piperazin-2-one, along with an N-cyclopentyl group, would significantly alter the basicity and conformational properties of the ring compared to a simple piperazine. These modifications would likely have a profound impact on H3R binding affinity and selectivity.

Table 4: Binding Affinities (Ki, nM) of Representative Piperazine/Piperidine Derivatives at the Human Histamine H3 Receptor

Compound ID Core Heterocycle hH3R Ki (nM)
Compound 4 Piperazine 3.17
Compound 5 Piperidine 7.70
Compound 13 Piperazine 37.8
Compound 16 Piperazine 12.7

Data derived from comparative studies of piperazine and piperidine derivatives. nih.gov

Estrogen Receptor Modulation

Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. nih.govwikipedia.org The piperazine moiety has been explored as a key structural component in the design of novel SERMs. Research into tetrahydroisoquinoline-based SERMs has shown that incorporating cyclic side chains, such as piperazine, can serve as effective replacements for the traditional aminoethoxy residue found in many established modulators like tamoxifen. researchgate.net These cyclic surrogates can introduce conformational restriction, which can fine-tune the interaction with the estrogen receptor's ligand-binding domain. researchgate.net

Derivatives of this compound represent a potential scaffold for the development of new SERMs. The core structure provides a rigid framework, with the cyclopentyl group at the N1 position offering a lipophilic component that can interact with hydrophobic pockets within the receptor. The N4 position of the piperazin-2-one ring is a clear vector for chemical modification, allowing for the attachment of various side chains designed to modulate the compound's interaction with key amino acid residues, such as Asp351, which is crucial for determining the agonistic or antagonistic profile of a ligand. researchgate.net The goal in designing such molecules is to induce a specific conformational change in the receptor that either promotes or blocks the binding of co-activator or co-repressor proteins, leading to the desired tissue-selective therapeutic effect. nih.govclevelandclinic.org For example, studies have found that certain piperazine derivatives of tetrahydroisoquinolines retain a high affinity for ERα and exhibit potent antagonistic properties. researchgate.net

Compound ClassKey Structural FeatureTarget ReceptorBiological Activity
Tetrahydroisoquinoline DerivativesPiperazine side chain as a surrogate for the aminoethoxy residueERαAntagonist
RaloxifeneBenzothiophene core with a piperidine ringERα/ERβAgonist (bone), Antagonist (breast, uterus)
TamoxifenTriphenylethylene core with a dimethylaminoethoxy side chainERα/ERβAgonist (bone, uterus), Antagonist (breast)

Sigma-1 Receptor Ligand Potential

The sigma-1 (σ1) receptor is a unique ligand-regulated molecular chaperone located primarily at the endoplasmic reticulum-mitochondrion interface. mdpi.com It is implicated in a wide range of central nervous system (CNS) disorders, making it an attractive therapeutic target. researchgate.netbohrium.com The piperazine scaffold is a well-established pharmacophore for sigma receptor ligands. nih.gov Specifically, N-cycloalkylpiperazine derivatives have been identified as potent ligands for both sigma-1 and sigma-2 receptors. nih.gov

The this compound structure contains the key elements of the recognized sigma-1 receptor pharmacophore: a basic nitrogen atom within the piperazine ring and a hydrophobic group provided by the N-cyclopentyl moiety. The distance between these features can be modified by introducing linkers and functional groups at the N4 position, allowing for optimization of binding affinity and selectivity. For instance, studies on benzylpiperazine derivatives have shown that modifications to the piperazine ring and the attached hydrophobic groups can lead to ligands with high affinity (in the low nanomolar range) and significant selectivity for the sigma-1 receptor over the sigma-2 subtype. nih.gov The development of selective sigma-1 receptor ligands from the N-cycloalkylpiperazine class demonstrates the potential of the this compound core as a starting point for novel CNS-active agents. nih.govnih.gov

Compound/Derivative ClassTarget ReceptorBinding Affinity (Ki, nM)Selectivity (Ki σ2/Ki σ1)
Benzylpiperazine Derivative (Compound 15)σ11.6886
N-Cyclohexylpiperazine Derivative (PB 28)σ1/σ2High affinity for σ2, lower for σ146-59 (in tumor cell lines)
ANAVEX2-73 (Blarcamesine)σ1Not specifiedAgonist activity

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, valuable insights can be extrapolated from research on structurally related piperazine and piperidinyl derivatives. The SAR for this class of compounds can be analyzed by considering modifications at three key positions: the N1-cyclopentyl group, the piperazin-2-one core, and substituents at the N4-position.

The N1-Cyclopentyl Group: In various classes of receptor ligands, the presence of a cycloalkyl moiety on the nitrogen atom of a piperazine ring is crucial for activity. ijrrjournal.com The size and lipophilicity of this group can significantly influence binding affinity. For instance, in one series of 5-HT1A receptor ligands, derivatives with a cycloalkyl group showed maximal affinity. ijrrjournal.com Altering the cyclopentyl group, for example, by changing its size (to cyclobutyl or cyclohexyl) or introducing substituents, would likely modulate receptor binding and selectivity.

The Piperazin-2-one Core: The lactam functionality within the piperazin-2-one ring introduces a degree of rigidity and a hydrogen bond acceptor, which can be important for anchoring the molecule within a receptor's binding pocket. Its presence distinguishes this scaffold from simple piperazines and can influence pharmacokinetic properties.

The N4-Substituent: This position is the most common point for diversification to modulate pharmacological activity. SAR studies on numerous piperazine-containing series show that the nature of the substituent at this position is a primary determinant of potency and selectivity. nih.govnih.gov For example, in a series of purine nucleobase analogs containing a 9-cyclopentyl moiety and a 6-piperazine linker, varying the substituent on the N4-position of the piperazine ring from simple phenyl groups to substituted phenylsulfonyl groups drastically altered the anticancer activity. nih.gov Similarly, in a series of sigma-1 receptor ligands, attaching different arylalkyl moieties to the N4-position tuned both affinity and selectivity. nih.gov

Structural MoietyModification StrategyPotential Impact on Activity
N1-Cyclopentyl GroupVarying ring size (e.g., cyclobutyl, cyclohexyl); introducing substituentsModulate lipophilicity and fit within hydrophobic binding pockets.
Piperazin-2-one CoreIsosteric replacement; modification of the carbonyl groupAlter rigidity, hydrogen bonding capacity, and metabolic stability.
N4-SubstituentIntroduction of aryl, heteroaryl, alkyl, or aralkyl groups with varying electronic and steric propertiesFine-tune receptor binding affinity, selectivity, and functional activity (agonist vs. antagonist).

Application as Building Blocks in Complex Molecule Synthesis (e.g., Pharmaceutical Intermediates)

The piperazine heterocycle is one of the most prevalent scaffolds in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its utility stems from its favorable physicochemical properties and its synthetic tractability, which allows it to be used as a versatile building block or scaffold. nih.gov The compound 1-cyclopentylpiperazine (B42781), a close structural analog of this compound, has been explicitly identified as a useful intermediate for the synthesis of pharmaceuticals. google.com

The this compound structure is a valuable building block for several reasons. It provides a rigid core with defined stereochemical and conformational properties. Crucially, it possesses a reactive secondary amine at the N4 position, which serves as a convenient handle for further chemical elaboration. This site allows for the straightforward introduction of a wide variety of substituents through common reactions like N-alkylation, reductive amination, or acylation. This synthetic accessibility makes the scaffold ideal for the construction of combinatorial libraries for high-throughput screening. By starting with the this compound core, medicinal chemists can rapidly generate a diverse set of analogs to explore structure-activity relationships and optimize compounds for a specific biological target.

Mechanistic Elucidation of Biological Effects of Derivatives at the Molecular Level

The biological effects of derivatives of this compound would be dictated by their interaction with specific protein targets at the molecular level. Based on the potential activities discussed, two primary mechanisms can be considered.

As Estrogen Receptor Modulators: If a derivative binds to estrogen receptors, its mechanism would involve direct interaction with the ligand-binding domain (LBD) of ERα or ERβ. This binding event induces a specific conformational change in the receptor protein. An antagonistic derivative would orient the C-terminal helix 12 of the LBD in a position that blocks the binding surface for transcriptional co-activators, thereby recruiting co-repressors and silencing estrogen-responsive genes. nih.govresearchgate.net Conversely, an agonistic effect would arise if the ligand binding stabilized a conformation that promotes co-activator recruitment, leading to gene transcription. The tissue-specific outcome (the SERM effect) depends on the unique complement of co-regulator proteins present in different cell types. nih.gov

As Sigma-1 Receptor Ligands: The sigma-1 receptor functions as a molecular chaperone. mdpi.com Ligands binding to this receptor can act as agonists or antagonists, modulating this chaperone function. Upon cellular stress or ligand stimulation, the sigma-1 receptor can dissociate from its binding partner, BiP (GRP78), and translocate to other cellular compartments where it interacts with and modulates the function of various "client" proteins, including ion channels (e.g., K+ channels, NMDA receptors) and other signaling proteins. mdpi.com A derivative of this compound acting on this receptor would exert its effects by either enhancing (agonist) or inhibiting (antagonist) these modulatory interactions, thereby influencing calcium signaling, neuronal excitability, and cellular survival pathways. mdpi.commdpi.com

Furthermore, studies on other piperazin-2-one-based structures have revealed that they can exert cytotoxic activity by inducing apoptosis, a form of programmed cell death. This process is often associated with the activation of key executioner enzymes like caspases 3 and 7. mdpi.com Therefore, another potential molecular mechanism for derivatives of this scaffold, particularly in an oncology context, could be the direct activation of apoptotic signaling cascades within cancer cells.

Q & A

Q. Tables for Comparative Analysis

Synthesis Method Yield (%)Purity (%)Key Characterization TechniquesReference
Cyclization in THF/reflux7899.51H^1H-NMR, HRMS
Microwave-assisted synthesis8599.8FT-IR, elemental analysis
Analytical Technique PurposeCritical Parameters
HPLC-DADPurity assessmentC18 column, 0.1% TFA in mobile phase
LC-MS/MSMetabolite identificationPositive ion mode, m/z 50–1000

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.